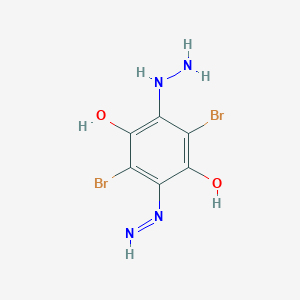![molecular formula C13H10O3S B14237396 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde CAS No. 540748-59-2](/img/structure/B14237396.png)
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is an organic compound that features both hydroxyl and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 4-hydroxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzoic acid.
Reduction: 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the sulfanyl and additional hydroxyl groups, making it less versatile in certain reactions.
4-Hydroxythiophenol: Contains the sulfanyl and hydroxyl groups but lacks the aldehyde group, limiting its reactivity in some contexts.
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is unique due to the presence of both hydroxyl and sulfanyl groups, which provide a combination of reactivity and functionality that is not found in many other compounds. This makes it particularly valuable for applications requiring specific chemical modifications and interactions .
Propriétés
Numéro CAS |
540748-59-2 |
|---|---|
Formule moléculaire |
C13H10O3S |
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
2-hydroxy-5-(4-hydroxyphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C13H10O3S/c14-8-9-7-12(5-6-13(9)16)17-11-3-1-10(15)2-4-11/h1-8,15-16H |
Clé InChI |
VTTVMBQAOWSJKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SC2=CC(=C(C=C2)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)

![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)

![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)


![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)
![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)



